molecular formula C5H2Cl2O3 B1619913 3,4-Dichlorofuran-2-carboxylic acid CAS No. 69727-40-8

3,4-Dichlorofuran-2-carboxylic acid

Cat. No.: B1619913
CAS No.: 69727-40-8
M. Wt: 180.97 g/mol
InChI Key: UIBLWJMAOKDSRF-UHFFFAOYSA-N
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Description

3,4-Dichlorofuran-2-carboxylic acid is a versatile halogenated furan derivative serving as a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring a carboxylic acid functional group on the furan ring alongside chlorine substituents, makes it a privileged scaffold for constructing more complex molecules. Researchers utilize this compound primarily as a building block in the development of active pharmaceutical ingredients (APIs) and functional materials. The reactive carboxylic acid allows for facile conversion to amides or esters, while the chlorinated ring can undergo further cross-coupling reactions, enabling rapid diversification in medicinal chemistry campaigns. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

69727-40-8

Molecular Formula

C5H2Cl2O3

Molecular Weight

180.97 g/mol

IUPAC Name

3,4-dichlorofuran-2-carboxylic acid

InChI

InChI=1S/C5H2Cl2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)

InChI Key

UIBLWJMAOKDSRF-UHFFFAOYSA-N

SMILES

C1=C(C(=C(O1)C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C(=C(O1)C(=O)O)Cl)Cl

Other CAS No.

69727-40-8

solubility

0.01 M

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to six analogs based on structural motifs, functional groups, and applications.

Table 1: Comparative Analysis of 3,4-Dichlorofuran-2-carboxylic Acid and Analogues

Compound Name CAS Number Structural Features Functional Groups Key Reactivity/Applications Toxicity Data (Available/Notable)
This compound 69727-40-8 Furan ring, Cl at 3,4; COOH at 2 Carboxylic acid, Chlorine Industrial synthesis (exact use N/A) No data available
5-Nitrofuran-2-carboxylic acid Not provided Furan ring, NO₂ at 5; COOH at 2 Carboxylic acid, Nitro Quinoxaline amide synthesis Reactivity driven by nitro group
5-Nitrothiophene-2-carboxylic acid Not provided Thiophene ring, NO₂ at 5; COOH at 2 Carboxylic acid, Nitro Similar to nitrofuran derivatives Thiophene’s sulfur enhances stability
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Pyrimidine ring, Cl at 2; CH₃ at 6; COOH at 4 Carboxylic acid, Chlorine, Methyl Likely pharmaceutical intermediates No data available
4-Formylfuran-2-carboxylic acid 1784641-78-6 Furan ring, CHO at 4; COOH at 2 Carboxylic acid, Aldehyde R&D aldehyde reactivity in coupling Acute toxicity (oral/dermal/inhalation)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) Not provided Benzene ring, OH at 3,4; propenoic acid chain Carboxylic acid, Phenolic hydroxyl Antioxidant, dietary supplements Low acute toxicity; GRAS status
3,4-Dimethylthiophene-2-carboxylic acid Not provided Thiophene ring, CH₃ at 3,4; COOH at 2 Carboxylic acid, Methyl Lipophilic intermediate synthesis No data available

Key Research Findings

Electron-Withdrawing Effects : The chlorine substituents in this compound increase electrophilicity compared to methyl or formyl groups in analogues (e.g., 3,4-dimethylthiophene-2-carboxylic acid or 4-formylfuran-2-carboxylic acid). This enhances reactivity in nucleophilic substitution or coupling reactions .

Ring System Influence : Thiophene-based analogues (e.g., 5-nitrothiophene-2-carboxylic acid) exhibit greater aromatic stability than furan derivatives due to sulfur’s electronegativity, affecting their metabolic persistence .

Toxicity Profile : 4-Formylfuran-2-carboxylic acid is the only analogue with documented acute toxicity (Category 4 across oral, dermal, and inhalation routes), highlighting the need for cautious handling in R&D settings .

Applications: Nitro-substituted acids: Used in synthesizing quinoxaline amides for antimicrobial agents . Caffeic Acid: Natural derivative with antioxidant properties, widely utilized in food and cosmetics . Pyrimidine derivatives: Potential in antiviral or anticancer drug development due to heterocyclic diversity .

Q & A

Q. What are the primary synthetic routes for 3,4-dichlorofuran-2-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis of halogenated furan derivatives typically involves halogenation of precursor compounds, substitution reactions, or functional group transformations. For example, similar compounds like 3,5-dibromofuran-2-carboxylic acid are synthesized via bromination of furan-2-carboxylic acid using bromine in acidic media . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in halogenation steps .
  • Temperature control : Moderate temperatures (e.g., 60–80°C) balance reactivity and side-product formation.
  • Catalysts : Lewis acids (e.g., FeCl₃) may improve regioselectivity in halogenation .
    Yield optimization should prioritize purity analysis (HPLC, NMR) and iterative adjustment of stoichiometric ratios.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Safety measures are derived from analogous halogenated furans:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as halogenated compounds may release toxic vapors during reactions .
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
  • Waste disposal : Follow local regulations for halogenated organic waste, including neutralization before disposal .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity by analyzing proton environments and carbon frameworks .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection .
  • X-ray crystallography : Resolves crystal structure for definitive stereochemical assignment, though challenging due to small molecule size .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and physicochemical properties of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
  • Solubility prediction : Tools like COSMO-RS estimate solubility in various solvents, aiding formulation design .
  • LogP calculations : Predict lipophilicity to optimize pharmacokinetic properties in drug discovery .

Q. What strategies resolve contradictions in experimental data during reaction optimization?

  • Design of Experiments (DoE) : Statistically isolates variables (e.g., temperature, catalyst loading) to identify root causes of yield inconsistencies .
  • In-situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, reducing ambiguity in endpoint determination .
  • Cross-validation : Compare results across multiple analytical methods (e.g., HPLC vs. NMR) to confirm purity and structure .

Q. How can impurity profiles be minimized in large-scale synthesis of this compound?

  • Chromatographic purification : Flash chromatography or preparative HPLC removes byproducts like dihalogenated isomers .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystal purity .
  • Process control : Monitor reaction kinetics to halt at optimal conversion points, preventing over-halogenation .

Q. What are the potential applications of this compound in material science?

  • Polymer synthesis : As a monomer, its halogen groups enable crosslinking in heat-resistant polymers .
  • Coordination chemistry : The carboxylic acid moiety can act as a ligand for metal-organic frameworks (MOFs) .
  • Surface functionalization : Chlorine substituents facilitate covalent bonding to nanomaterials (e.g., graphene oxide) .

Methodological Resources

  • Synthetic protocols : Refer to PubChem and DSSTox for validated reaction pathways and safety data .
  • Safety compliance : Align with OSHA and EPA guidelines for halogenated compound handling .
  • Data repositories : Use platforms like PubChem to cross-reference spectral data and physicochemical properties .

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